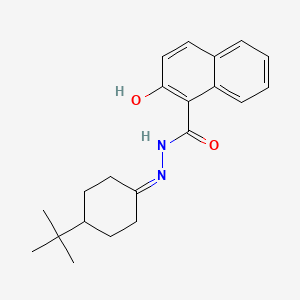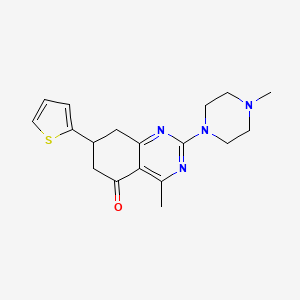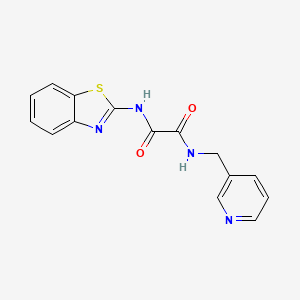![molecular formula C17H19N3O2S2 B4757888 N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide works by binding to the BMI-1 protein and inhibiting its activity. BMI-1 is a key regulator of the self-renewal and differentiation of stem cells, including cancer stem cells. By inhibiting BMI-1, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide disrupts the self-renewal of cancer stem cells and promotes their differentiation, leading to their eventual elimination.
Biochemical and Physiological Effects:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to selectively target cancer stem cells while sparing normal stem cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its specificity for cancer stem cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
For research on N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide include optimizing its synthesis and formulation for improved solubility and bioavailability. Further studies are also needed to investigate its potential toxicity and side effects. In addition, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide could be studied in combination with other cancer therapies to enhance its efficacy and reduce the risk of resistance. Finally, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide could be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to selectively target cancer stem cells while sparing normal stem cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[[3-(pentanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-2-3-9-15(21)18-12-6-4-7-13(11-12)19-17(23)20-16(22)14-8-5-10-24-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,21)(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODXMAUKQEDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(pentanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4757807.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4757816.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4757820.png)
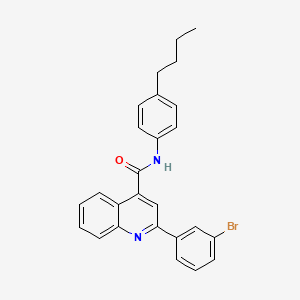
![N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4757832.png)
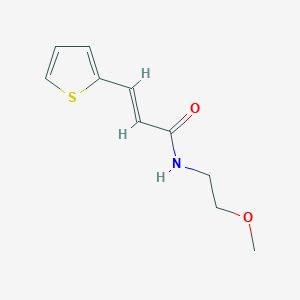
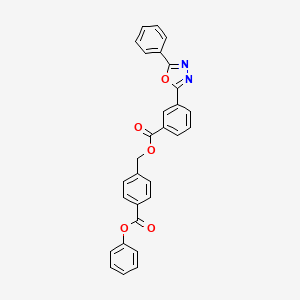
![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4757842.png)
![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)
